molecular formula C12H22N2O2 B12700685 Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- CAS No. 82024-03-1

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)-

Katalognummer: B12700685
CAS-Nummer: 82024-03-1
Molekulargewicht: 226.32 g/mol
InChI-Schlüssel: IEFFKQHRPWXWGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique structure, which includes a cyclopropane ring and a butylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- typically involves the reaction of cyclopropanecarboxylic acid with butylamine and other reagents under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Cyclopropanecarboxamide, N-(4-methylamino-4-oxobutyl)-
  • Cyclopropanecarboxamide, N-(4-ethylamino-4-oxobutyl)-
  • Cyclopropanecarboxamide, N-(4-propylamino-4-oxobutyl)-

Uniqueness

Cyclopropanecarboxamide, N-(4-butylamino-4-oxobutyl)- is unique due to its specific structural features, such as the cyclopropane ring and the butylamino group

Eigenschaften

CAS-Nummer

82024-03-1

Molekularformel

C12H22N2O2

Molekulargewicht

226.32 g/mol

IUPAC-Name

N-[4-(butylamino)-4-oxobutyl]cyclopropanecarboxamide

InChI

InChI=1S/C12H22N2O2/c1-2-3-8-13-11(15)5-4-9-14-12(16)10-6-7-10/h10H,2-9H2,1H3,(H,13,15)(H,14,16)

InChI-Schlüssel

IEFFKQHRPWXWGU-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)CCCNC(=O)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.